molecular formula C13H9F3N2O2 B1388636 Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate CAS No. 1214383-49-9

Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate

Cat. No.: B1388636
CAS No.: 1214383-49-9
M. Wt: 282.22 g/mol
InChI Key: ZIAGPKPNKRTLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate (MPTFP) is a novel pyridine-based trifluoromethylpyridinium salt that has recently been developed and applied in various scientific fields. It is a small, organic molecule that has a number of unique properties and offers a range of potential applications. MPTFP can be synthesized via a simple and efficient route, making it a cost-effective and time-saving option for researchers.

Scientific Research Applications

Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate has been used in a variety of scientific research applications. It has been used as a fluorophore for fluorescence microscopy and fluorescence-activated cell sorting. It has also been used as a fluorescent probe for the detection of metal ions, as well as for the detection of DNA and proteins. This compound has also been used as a fluorescent label for the tracking of cells in vivo.

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate is not fully understood. It is believed that the trifluoromethyl group of this compound increases the hydrophobicity of the molecule, which in turn increases its affinity for biological molecules. This increased affinity allows this compound to bind to biological molecules, such as DNA and proteins, and to act as a fluorescent label.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been shown to have a low toxicity in vitro, and it has been used in a number of cell-based assays. In addition, this compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and thiol-dependent enzymes.

Advantages and Limitations for Lab Experiments

Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate has several advantages for lab experiments. It is a small, organic molecule that can be synthesized in a simple, efficient, and cost-effective manner. Additionally, it has a high affinity for biological molecules and can be used as a fluorescent label for the tracking of cells in vivo. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood and its toxicity in vivo has not been fully tested.

Future Directions

There are a number of potential future directions for Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate. These include further research into its mechanism of action, its toxicity in vivo, and its potential applications in drug delivery. Additionally, further research into its use as a fluorescent label for the tracking of cells in vivo could help to develop new methods for in vivo imaging. Finally, further research into its potential use as a therapeutic agent could lead to the development of novel treatments for diseases.

Properties

IUPAC Name

methyl 3-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(8-2-4-17-5-3-8)6-9(7-18-11)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAGPKPNKRTLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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